molecular formula C8H11ClFN3O B8364019 1-(2-Chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol

1-(2-Chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol

Cat. No. B8364019
M. Wt: 219.64 g/mol
InChI Key: FNVZJXZTKQKXSN-UHFFFAOYSA-N
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Patent
US08957068B2

Procedure details

A solution of 2,4-dichloro-5-fluoropyrimidine (2 g, 11.98 mmol) in acetonitrile (10 mL) was cooled to −40° C., avoiding freezing. To this solution was added diisopropylamine (3.82 mL, 21.88 mmol) followed by 1-amino-2-methylpropan-2-ol (1.5 g, 16.83 mmol). The reaction mixture was removed from the cooling bath, warmed to room temperature and allowed to stir overnight (˜18 hours). Solvents were removed in vacuo and the residue was taken up in a minimum of dichloromethane (˜1.5-2 mL) and diluted with heptane until slightly cloudy. This mixture was loaded onto a 40 gram BioRad silica gel cartridge. Purification by flash chromatography (Analogix System, 20 min gradient, 0-25% methanol/dichloromethane, 40 mL/min.) provided 1-(2-chloro-5-fluoropyrimidin-4-ylamino)-2-methylpropan-2-ol as a white solid. LCMS m/z 220.1, 221.8 (M+H)+, Rt 0.49 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.82 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[CH:4][N:3]=1.C(NC(C)C)(C)C.[NH2:17][CH2:18][C:19]([CH3:22])([OH:21])[CH3:20]>C(#N)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:17][CH2:18][C:19]([CH3:22])([OH:21])[CH3:20])[C:5]([F:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.82 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
NCC(C)(O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight (˜18 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the cooling bath
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
diluted with heptane until slightly cloudy
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Analogix System, 20 min gradient, 0-25% methanol/dichloromethane, 40 mL/min.)
Duration
20 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NCC(C)(O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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